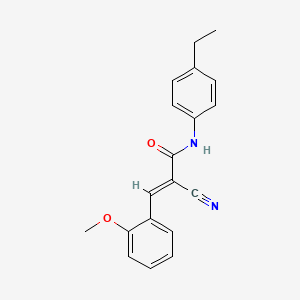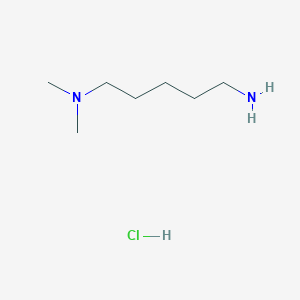![molecular formula C16H15N3O9S B2884442 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide CAS No. 1105205-13-7](/img/structure/B2884442.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide: is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a dinitrobenzenesulfonamide group, and an ethyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Nitration: The benzo[d][1,3]dioxole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Sulfonation: The nitrated compound undergoes sulfonation with chlorosulfonic acid to form the sulfonamide group.
Ethylation: The final step involves the ethylation of the sulfonamide with 2-chloroethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted sulfonamides.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its electron-withdrawing nitro groups and electron-donating benzo[d][1,3]dioxole moiety.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Biological Probes: It can be used as a fluorescent probe due to its aromatic structure and potential for conjugation with biomolecules.
Industry
Dye and Pigment Production: The compound’s chromophoric properties make it suitable for use in dyes and pigments.
Agriculture: It can be explored as a pesticide or herbicide due to its potential bioactivity.
作用机制
The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The sulfonamide group can interact with proteins, potentially inhibiting their function.
相似化合物的比较
Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide.
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenyl)acetamide:
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide is unique due to its combination of electron-withdrawing nitro groups and electron-donating benzo[d][1,3]dioxole moiety, which provides a balance of reactivity and stability. This makes it versatile for various applications in chemistry, biology, and industry.
属性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O9S/c1-10-13(18(20)21)7-12(8-14(10)19(22)23)29(24,25)17-4-5-26-11-2-3-15-16(6-11)28-9-27-15/h2-3,6-8,17H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEWAAYVXULPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(2,5-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2884359.png)
![4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2884360.png)
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)

![(2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2884365.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B2884368.png)

![1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2884373.png)


![N-[2-(1H-indol-3-yl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2884378.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(quinolin-3-yl)propanamide](/img/structure/B2884379.png)

